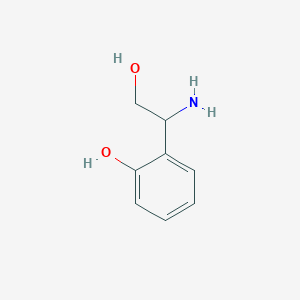

2-(1-Amino-2-hydroxyethyl)phenol

Description

Properties

CAS No. |

741232-09-7 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(1-amino-2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2 |

InChI Key |

XVLDHRZCNVRYIN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(CO)N)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)O |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2-(2-Amino-1-hydroxyethyl)phenol (CAS 2234-25-5)

This isomer swaps the positions of the amino and hydroxyl groups on the ethyl chain, resulting in distinct physicochemical and biological properties:

Key Differences :

- The hydroxyl group’s proximity to the aromatic ring in 2-(2-amino-1-hydroxyethyl)phenol may enhance its solubility in water.

- Reactivity differences arise in substitution reactions; the primary hydroxyl group in the isomer may participate more readily in esterification or etherification.

Derivatives with Additional Substituents: (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol (CAS 203207-17-4)

This derivative introduces a methyl group on the phenolic ring and a chiral center:

Key Differences :

- Chirality enables applications in asymmetric catalysis or bioactive molecule design.

Schiff Base Derivatives: (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol

This compound replaces the ethyl chain’s hydroxyl with an imine (-C=N-) group, forming a tridentate ligand for metal coordination:

Key Differences :

- The imine group enables coordination with transition metals (e.g., Cu(II), V(IV)), making it valuable in catalysis or materials science.

- Intramolecular O–H⋯N hydrogen bonds stabilize its crystal lattice, a feature absent in the parent compound .

Preparation Methods

Reductive Amination of Norfenefrine Derivatives

Method Overview:

A widely reported approach to synthesize 2-(1-amino-2-hydroxyethyl)phenol derivatives involves reductive amination starting from norfenefrine or related phenolic amines. The process typically includes condensation with an aldehyde followed by reduction.

- Norfenefrine (a phenolic amine) is reacted with acetaldehyde in ethanol at room temperature for 2 hours to form an imine intermediate.

- Sodium borohydride (NaBH4) is then added slowly at 0 °C to reduce the imine to the amino alcohol.

- The mixture is quenched with water, extracted, and purified by flash column chromatography.

- Yields reported are moderate to good (e.g., 35% isolated yield in one study).

- Purification often involves methanol/dichloromethane/ammonia mixtures on silica gel to obtain a colorless oil product.

- NMR data confirms the structure with characteristic chemical shifts for aromatic and aliphatic protons and carbons.

- Straightforward and uses commercially available starting materials.

- Mild reaction conditions preserve functional groups.

- Moderate yields suggest optimization potential.

- Requires careful control of reduction to avoid over-reduction or side reactions.

Dehydrogenative Cross-Coupling via TEMPO Oxidation

Method Overview:

A novel one-shot assembly method enables direct synthesis of N-functionalized 2-aminophenols through oxidative cross-coupling of cyclohexanones and amines using 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as the oxidant.

- The reaction proceeds via dehydrogenation-driven cross-coupling, incorporating amino and hydroxy groups into the aromatic ring in a single step.

- Water generated in situ plays a protective role, preventing overoxidation of the amino phenol product through hydrogen bonding.

- The method tolerates a wide range of functional groups and substitution patterns, including trifluoromethyl, esters, protected amines, and ketones.

- Catalyzed by 3,5-diaminobenzoic acid to facilitate imine formation.

- TEMPO used as the sole oxidant.

- 4-Å molecular sieves employed as water scavengers to optimize the reaction environment.

- Solvent: 1,4-dioxane.

- Temperature and time optimized based on substrate.

- Good to excellent yields reported across diverse substrates.

- Selectivity is high, avoiding formation of benzoxazoles, a common overoxidation product.

- The method is applicable to late-stage functionalization of complex molecules.

- Efficient, one-step synthesis reducing purification steps.

- Broad substrate scope and functional group tolerance.

- Environmentally friendly oxidant (TEMPO).

- Requires precise control of water content and catalyst loading.

- May need optimization for specific substrates.

Wittig Reaction Followed by Functional Group Transformations

Method Overview:

The Wittig reaction has been employed to prepare vinylphenol intermediates, which can be further transformed into amino-hydroxyethyl phenols.

- Methyltriphenylphosphonium bromide or ethyltriphenylphosphonium bromide is treated with n-butyllithium in tetrahydrofuran (THF) at 0 °C to generate the ylide.

- 3-Hydroxybenzaldehyde is added dropwise to form 3-prop-1-en-1-ylphenol derivatives.

- The reaction mixture is stirred at room temperature for 16 hours, followed by solvent removal and purification by flash chromatography.

- High yields (up to 94%) of vinylphenol intermediates are reported.

- The product is a mixture of E- and Z-isomers, which can be separated or used as is for further transformations.

- Vinylphenol intermediates can undergo hydroboration-oxidation or epoxidation followed by amination to introduce the amino and hydroxyethyl groups.

- These steps require additional reagents and purification but allow structural flexibility.

- High yield of intermediates.

- Well-established reaction with predictable stereochemistry.

- Multi-step process requiring careful handling of reactive intermediates.

- Vinylphenol intermediates are unstable and require immediate use or low-temperature storage.

Alkylation of Phenol Derivatives with Haloalkyl Amines

Method Overview:

A synthetic route involves nucleophilic substitution of phenol derivatives with haloalkyl amines or their precursors, followed by reduction or hydrolysis to yield the target compound.

- Bromoacetophenone derivatives are reacted with primary amines in solvents like methanol or methylene chloride.

- The reaction is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is worked up by evaporation, aqueous extraction, drying, and purification by column chromatography.

- This method provides good control over substitution patterns.

- Yields vary depending on amine and reaction conditions but are generally satisfactory for synthetic purposes.

- Direct approach to introduce amino-hydroxyethyl side chains.

- Compatible with various amines and phenol derivatives.

- Requires careful control of reaction stoichiometry and conditions to avoid side reactions.

- Purification can be challenging due to similar polarity of starting materials and products.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Norfenefrine + Acetaldehyde, NaBH4, EtOH, 0 °C to RT | ~35% | Mild conditions, straightforward | Moderate yield, requires careful reduction |

| TEMPO Oxidative Cross-Coupling | Cyclohexanones + Amines, TEMPO, 3,5-diaminobenzoic acid, 1,4-dioxane | Good to Excellent | One-step, broad scope, selective | Requires catalyst optimization |

| Wittig Reaction + Functionalization | Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to RT | Up to 94% (intermediate) | High yield intermediates, stereochemical control | Multi-step, unstable intermediates |

| Alkylation with Haloalkyl Amines | Bromoacetophenone + Primary amines, MeOH or DCM | Variable | Direct substitution, versatile | Purification challenges, side reactions |

Research Findings and Notes

- The reductive amination method is well-documented for synthesizing related compounds such as etilefrine analogs, confirming its utility in preparing this compound derivatives.

- The TEMPO-mediated dehydrogenative cross-coupling represents a cutting-edge method offering eco-friendly and efficient synthesis with high functional group tolerance, avoiding overoxidation issues common in traditional oxidative methods.

- Wittig reaction-based methods provide access to key intermediates but require subsequent functional group transformations to achieve the target compound.

- Alkylation strategies are practical but need careful reaction monitoring and purification to ensure product integrity.

This comprehensive review highlights that the choice of preparation method depends on the desired scale, purity, functional group tolerance, and available starting materials. The TEMPO oxidation method stands out for its innovation and efficiency, while reductive amination remains a reliable classical approach. Wittig and alkylation methods offer valuable routes for synthetic flexibility and derivative synthesis.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Amino-2-hydroxyethyl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as coupling phenol derivatives with amino alcohols under controlled conditions. Key factors include:

- Catalysts : Transition metals or acid/base catalysts to enhance regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction rates .

- Purification : Column chromatography or recrystallization from hot water/alcohol mixtures to achieve >95% purity . Methodological tip: Use real-time monitoring (e.g., TLC or HPLC) to track reaction progress and optimize stepwise yields.

Q. How can the stereochemistry and structural conformation of this compound be characterized?

- X-ray crystallography : Resolves absolute configuration and intramolecular hydrogen bonding patterns, as demonstrated for analogous compounds .

- NMR spectroscopy : H and C NMR identify substituent positions and hydrogen-bonding interactions (e.g., OH and NH proton shifts) .

- Computational modeling : DFT calculations validate stereoelectronic effects and predict reactive sites .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Enzyme inhibition : Kinetic assays (e.g., fluorometric or spectrophotometric) to measure IC values against target enzymes like oxidoreductases .

- Receptor binding : Radioligand displacement studies (e.g., β-adrenergic receptors) using tritiated antagonists .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How should researchers ensure compound purity and reproducibility in pharmacological studies?

- Analytical standards : Follow USP guidelines, requiring ≥99% purity verified via HPLC (C18 columns, UV detection at 254 nm) .

- Batch consistency : Use controlled synthetic protocols and document solvent/residual catalyst levels in supplementary data .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?

- Oxidation to quinones : Catalyzed by metal oxides (e.g., MnO) in acidic media, forming electrophilic intermediates for nucleophilic attack .

- Electrophilic aromatic substitution : Directed by the hydroxyl and amino groups, enabling regioselective bromination or nitration .

- Kinetic studies : Use stopped-flow spectroscopy to quantify rate constants for radical scavenging or redox cycling .

Q. How do structural modifications (e.g., fluorination or alkylation) alter bioactivity compared to the parent compound?

- Fluorinated analogs : Introduce electron-withdrawing groups to enhance metabolic stability and receptor affinity, as seen in 5-fluorophenol derivatives .

- Alkyl chain effects : Extend the hydroxyethyl group to improve membrane permeability, assessed via logP measurements and Caco-2 cell models .

- SAR studies : Correlate substituent electronegativity with antimicrobial potency using 3D-QSAR models .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays .

- Meta-analysis : Compare datasets across studies using tools like Connected Papers to identify methodological outliers .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are effective?

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) .

- Chromatographic resolution : Chiral HPLC columns (e.g., amylose-based) to separate R/S enantiomers, followed by circular dichroism for verification .

- In vivo relevance : Test enantiomers in animal models to correlate stereochemistry with bioavailability and toxicity .

Methodological Best Practices

- Data contradiction analysis : Employ Bland-Altman plots to assess inter-laboratory variability in biological assays .

- Crystallography refinement : Use SHELXL for high-resolution structures, reporting R-factors ≤0.05 for reliable conformational data .

- Ethical compliance : Adhere to institutional guidelines for handling phenolic compounds, given their skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.